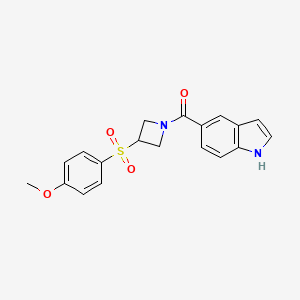
(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that contains an indole moiety, a methoxyphenyl group, a sulfonyl group, and an azetidinyl group . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The methoxyphenyl group consists of a benzene ring with a methoxy (OCH3) substituent. The sulfonyl group (SO2) is a common functional group in organic chemistry, and the azetidinyl group is a four-membered nitrogen-containing ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the polar sulfonyl and methoxy groups could influence the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potentials
- Synthesis of Substituted Azetidinones : A study focused on the synthesis of azetidinones scaffolds due to their biological and pharmacological potencies. This research could provide insight into the synthesis methods applicable to compounds like “(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone,” highlighting the compound's potential as a precursor for biologically active molecules (Jagannadham et al., 2019).
Pharmacological and Anticancer Activity
- Anticancer and Antimicrobial Agents : Schiff base indole derivatives with azetidinone moieties were synthesized and exhibited excellent antibacterial, antifungal, and anticancer activities. This suggests that similar compounds, including the one of interest, could have potential pharmacological applications (Verma et al., 2019).
Drug Metabolism and Pharmacokinetics
- Antimitotic Agent I-387 : A novel indole compound with antitubulin action showed potent antitumor activity and less neurotoxicity compared to traditional treatments. This research into drug metabolism and pharmacokinetics can offer valuable insights for developing new cancer therapies, potentially including compounds similar to “(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” (Ahn et al., 2011).
5-HT6 Receptor Antagonists
- 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties : The study on N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists demonstrates the therapeutic potential of indole derivatives in treating cognitive disorders and depression, indicating a possible area of application for the compound of interest (Zajdel et al., 2016).
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The azetidine ring in the compound is known to be highly reactive due to considerable ring strain . This reactivity can trigger unique interactions with its targets, potentially leading to changes in the target’s function or structure .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could impact multiple biochemical pathways
Pharmacokinetics
Azetidines are known to be more stable than related aziridines, which could translate into both facile handling and unique reactivity
Result of Action
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would likely depend on the compound’s targets and the biochemical pathways it impacts.
Safety and Hazards
Eigenschaften
IUPAC Name |
1H-indol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-25-15-3-5-16(6-4-15)26(23,24)17-11-21(12-17)19(22)14-2-7-18-13(10-14)8-9-20-18/h2-10,17,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWODONBYBSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

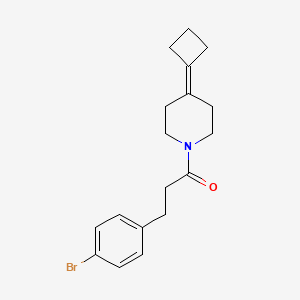
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)

![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)
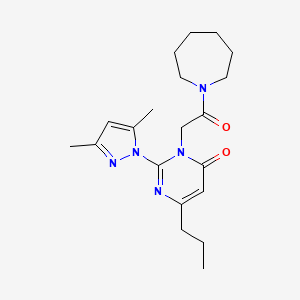
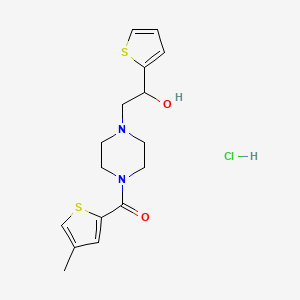
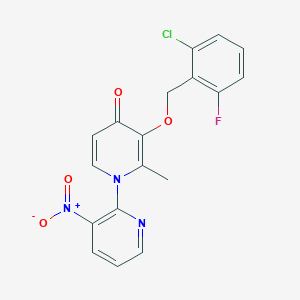
![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)